molecular formula C11H17ClFN5 B15113462 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15113462
M. Wt: 273.74 g/mol
InChI Key: HMEKDGYDPKQQNB-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethyl-5-fluoropyrazole with 2,5-dimethylpyrazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and ethyl groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-4-17-11(12)9(7-14-17)6-13-10-5-8(2)15-16(10)3;/h5,7,13H,4,6H2,1-3H3;1H

InChI Key

HMEKDGYDPKQQNB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CC(=NN2C)C)F.Cl

Origin of Product

United States

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